3-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID
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Overview
Description
3-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline with a suitable carbonyl compound to form an intermediate, which is then further reacted with benzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: This compound has a similar structure but lacks the methoxy and oxomethyl groups.
3-Methoxyaniline: This compound contains the methoxy group but lacks the benzoic acid moiety.
N-Phenylbenzamide: This compound has a similar amide linkage but different substituents on the aromatic rings.
Uniqueness
3-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-3-6-12(9-13)17-15(20)16-11-5-2-4-10(8-11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
InChI Key |
QXLAKZRLCZHBIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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